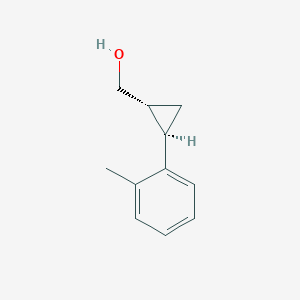
(trans-2-(o-Tolyl)cyclopropyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans-2-(o-Tolyl)cyclopropyl)methanol is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(trans-2-(o-Tolyl)cyclopropyl)methanol is a cyclopropyl compound that has garnered attention in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, efficacy, and applications is crucial for further development and utilization in therapeutic contexts.
Chemical Structure and Properties
The compound features a cyclopropyl ring substituted with an o-tolyl group and a hydroxymethyl group. This unique structure may contribute to its biological properties, particularly in interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various cyclopropyl derivatives, including this compound. The compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These values indicate significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
The compound's interaction with cellular pathways has also been investigated for anticancer applications. Research indicates that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. For instance, studies have shown:
- Mechanism of Action : It may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Efficacy : In vitro studies demonstrated a reduction in the viability of various cancer cell lines, including breast and colon cancer cells.
Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial properties of this compound against a panel of pathogens. The results indicated that the compound exhibited notable activity against resistant strains, making it a candidate for further development as an antibacterial agent.
Study 2: Anticancer Activity
Another significant study focused on the compound's anticancer effects. Researchers treated human cancer cell lines with varying concentrations of this compound and observed:
- A dose-dependent decrease in cell viability.
- Induction of apoptosis as evidenced by increased levels of caspase activation.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : Potential binding to specific receptors could modulate signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, leading to cell death.
Propiedades
IUPAC Name |
[(1R,2R)-2-(2-methylphenyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-8-4-2-3-5-10(8)11-6-9(11)7-12/h2-5,9,11-12H,6-7H2,1H3/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASUYDWRNVMAY-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2C[C@H]2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














